4-Hydroxy-7-(4-methoxybenzyl)-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one
Description
The compound 4-Hydroxy-7-(4-methoxybenzyl)-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one features a complex heterocyclic scaffold with three key structural motifs:
Properties
Molecular Formula |
C27H27N5O3S |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
4-hydroxy-7-[(4-methoxyphenyl)methyl]-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]thieno[2,3-b]pyridin-6-one |
InChI |
InChI=1S/C27H27N5O3S/c1-30-10-12-31(13-11-30)18-5-8-21-22(15-18)29-25(28-21)23-24(33)20-9-14-36-27(20)32(26(23)34)16-17-3-6-19(35-2)7-4-17/h3-9,14-15,33H,10-13,16H2,1-2H3,(H,28,29) |
InChI Key |
DZRUMEJQJCSDEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(N(C4=O)CC6=CC=C(C=C6)OC)SC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(4-methoxybenzyl)-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzimidazole moiety: This step typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-(4-methoxybenzyl)-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-(4-methoxybenzyl)-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[2,3-b]pyridinone Derivatives
describes thieno[2,3-b]pyridin-4(7H)-one derivatives with diverse substituents (e.g., phenyl, triazolopyrimidine, or pyrazole groups). Key differences include:
- Compound 5 in replaces the benzoimidazol-piperazine group with a 2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl) moiety. This substitution reduces molecular weight (~450 Da vs.
- Compound 6a–c features a phenyl group at position 7 instead of 4-methoxybenzyl, which may decrease metabolic stability due to the absence of a methoxy protecting group .
Table 1: Comparison of Thieno[2,3-b]pyridinone Derivatives
Benzoimidazol-Piperazine Derivatives
and highlight compounds with benzoimidazol and piperazine motifs:
- 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (7) () shares the benzoimidazol-piperazine system but lacks the thieno-pyridinone core. This compound exhibits dual histamine H1/H4 receptor antagonism, suggesting that the target compound’s piperazine group may also confer receptor-binding versatility .
- Pyrazino[1,2-a]pyrimidin-4-one derivatives () with 4-methylpiperazin-1-yl substituents demonstrate improved aqueous solubility compared to unsubstituted analogs, supporting the hypothesis that the target compound’s piperazine group enhances pharmacokinetic properties .
Piperazine-Containing Heterocycles
and describe compounds with 4-methylpiperazine attached to diverse scaffolds:
- 5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one () includes a sulfonyl-piperazine group, which increases acidity (pKa ~6.5) and membrane permeability compared to the target compound’s non-sulfonated piperazine .
- (5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate () replaces the thieno-pyridinone core with a pyrrolopyrazine system, resulting in a higher logP (~3.2 vs. ~2.5 estimated for the target), indicating greater lipophilicity .
Research Implications
The target compound’s unique combination of thieno-pyridinone, 4-methoxybenzyl, and benzoimidazol-piperazine groups distinguishes it from analogs in terms of:
- Solubility : The piperazine moiety likely improves aqueous solubility compared to purely aromatic derivatives .
- Receptor Binding : The benzoimidazol system may target enzymes like kinases or histamine receptors, as seen in and .
- Metabolic Stability : The 4-methoxybenzyl group could slow oxidative metabolism compared to unsubstituted phenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
